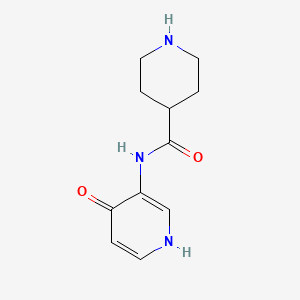
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids .
准备方法
The synthesis of N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperidine derivatives . Industrial production methods focus on optimizing these reactions to achieve high yields and purity.
化学反应分析
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
This compound has several scientific research applications. It has been studied for its antiviral activity against human coronaviruses, including SARS-CoV-2 . Additionally, piperidine derivatives are widely used in the pharmaceutical industry for designing drugs due to their biological activity . They are also used in the synthesis of biologically active molecules and as intermediates in organic synthesis .
作用机制
The mechanism of action of N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it has shown antiviral activity by inhibiting the replication of coronaviruses in vitro . The exact molecular pathways involved in its mechanism of action are still under investigation.
相似化合物的比较
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as N-(piperidine-4-yl) benzamide compounds . These compounds also exhibit biological activity and are used in drug design . The uniqueness of this compound lies in its specific structure and the presence of the hydroxypyridinyl group, which may contribute to its distinct biological properties.
生物活性
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique piperidine ring structure substituted with a hydroxypyridine moiety. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is essential for its therapeutic effects. For instance, it binds to the active sites of target enzymes, blocking their function and potentially leading to tumor suppression and modulation of metabolic pathways.
- Antimicrobial Activity : Research indicates that this compound exhibits activity against Mycobacterium tuberculosis, with promising minimum inhibitory concentration (MIC) values suggesting efficacy in treating tuberculosis infections .
Structure-Activity Relationship (SAR)
The SAR studies have focused on modifying the piperidine and hydroxypyridine components to enhance potency and selectivity. For example, variations in substituents on the piperidine ring have been explored to improve pharmacokinetic properties while retaining biological activity.
| Compound | MIC (µM) | Comments |
|---|---|---|
| This compound | 6.3 - 23 | Effective against M. tuberculosis |
| Analog 1 | 2.0 | Improved activity with specific substitutions |
| Analog 2 | 21 | Modest activity; further optimization required |
Study on Antitubercular Activity
A high-throughput screening study evaluated the antitubercular potential of various compounds, including this compound. The results indicated that this compound had an MIC range similar to other known antitubercular agents, making it a candidate for further development .
Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was tested against several types of cancer cells, showing IC50 values indicating its potential as an anticancer agent:
| Cell Line | IC50 (µM) | Type |
|---|---|---|
| A549 | 4.29 | Lung cancer |
| MCF-7 | 25.76 | Breast cancer |
These findings suggest that the compound could inhibit cell proliferation and induce apoptosis in cancer cells.
属性
IUPAC Name |
N-(4-oxo-1H-pyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-10-3-6-13-7-9(10)14-11(16)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIXQTGOBQHCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CNC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













